Pim-1 kinase inhibitor 2
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Overview
Description
Pim-1 kinase inhibitor 2 is a compound designed to inhibit the activity of the Pim-1 kinase enzyme. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various cancers, including leukemia, lymphoma, and prostate cancer . By inhibiting Pim-1 kinase, this compound can potentially suppress tumor growth and enhance the efficacy of other cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitor 2 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the use of 5-(3-trifluoromethylbenzylidene)thiazolidine-2,4-dione as a starting material . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Pim-1 kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted analogs with potentially enhanced efficacy or reduced toxicity.
Scientific Research Applications
Pim-1 kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Pim-1 kinase inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of Pim-1 kinase in cell signaling, proliferation, and apoptosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for the identification of new Pim-1 kinase inhibitors.
Mechanism of Action
Pim-1 kinase inhibitor 2 exerts its effects by binding to the ATP-binding pocket of the Pim-1 kinase enzyme, thereby preventing the phosphorylation of downstream substrates . This inhibition disrupts key signaling pathways involved in cell survival and proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of proteins such as BAD, PRAS40, and 4E-BP1, which are critical for cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pim-1 kinase inhibitor 2 include other Pim kinase inhibitors such as AZD1208, SGI-1776, and TP-3654 . These compounds share a common mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the Pim-1 kinase enzyme. It has been shown to effectively inhibit Pim-1 kinase activity at low concentrations, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C25H15N3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[4-[6-amino-5-ethynyl-4-(furan-2-yl)pyridin-2-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H15N3O3/c1-2-17-20(22-8-5-13-31-22)14-21(27-23(17)26)15-9-11-16(12-10-15)28-24(29)18-6-3-4-7-19(18)25(28)30/h1,3-14H,(H2,26,27) |
InChI Key |
QSORYTOQPAORRD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=C(C=C1C2=CC=CO2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
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